molecular formula C14H22ClN B15309212 Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride

Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride

Cat. No.: B15309212
M. Wt: 239.78 g/mol
InChI Key: DMWKYCACPZJIMN-UHFFFAOYSA-N
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Description

Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride is a complex polycyclic compound known for its unique structural properties. This compound is characterized by a rigid, cage-like structure, which makes it an interesting subject for various scientific studies. Its molecular formula is C14H22N2·HCl, and it is often used in research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of norbornene derivatives under specific conditions to form the pentacyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of polycyclic structures.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its stable structure.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride exerts its effects is primarily through its interaction with molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride apart is its specific amine functional group, which imparts unique reactivity and potential biological activity. Its hydrochloride form also enhances its solubility in aqueous solutions, making it more versatile for various applications .

Properties

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-3-amine;hydrochloride

InChI

InChI=1S/C14H21N.ClH/c15-14-7-4-9-8-1-6-2-11(9)13(14)12(3-6)10(8)5-7;/h6-14H,1-5,15H2;1H

InChI Key

DMWKYCACPZJIMN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4C1C5CC(C4)C(C3C5C2)N.Cl

Origin of Product

United States

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